molecular formula C12H15IO3 B3185021 Ethyl 3-iodo-4-isopropoxybenzoate CAS No. 1131614-47-5

Ethyl 3-iodo-4-isopropoxybenzoate

Cat. No.: B3185021
CAS No.: 1131614-47-5
M. Wt: 334.15 g/mol
InChI Key: MQQGGRUXSAAWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-iodo-4-isopropoxybenzoate is an aromatic ester featuring a benzoate core substituted with an iodine atom at the 3-position and an isopropoxy group at the 4-position. Its molecular formula is C₁₂H₁₅IO₃, with a molecular weight of 334.15 g/mol. The iodine atom introduces significant steric bulk and electron-withdrawing effects, while the isopropoxy group contributes to lipophilicity. This compound is structurally tailored for applications in medicinal chemistry, such as serving as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a scaffold for bioactive molecule design.

Properties

CAS No.

1131614-47-5

Molecular Formula

C12H15IO3

Molecular Weight

334.15 g/mol

IUPAC Name

ethyl 3-iodo-4-propan-2-yloxybenzoate

InChI

InChI=1S/C12H15IO3/c1-4-15-12(14)9-5-6-11(10(13)7-9)16-8(2)3/h5-8H,4H2,1-3H3

InChI Key

MQQGGRUXSAAWFZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(C)C)I

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(C)C)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-iodo-4-isopropoxybenzoate with analogs from the Molecules (2011) study and Ethyl 4-(3-hydroxypropoxy)benzoate (CAS 10277-34-6) . Key differences in substituents, positions, and properties are highlighted:

Substituent Type and Position

Compound Name Substituent Positions Substituent Groups Key Structural Features
This compound 3, 4 Iodo (electron-withdrawing), isopropoxy (bulky alkoxy) Synergistic electronic effects; high lipophilicity
I-6473 4 4-(3-Methylisoxazol-5-yl)phenethoxy Heterocyclic (isoxazole) enhances π-π interactions
Ethyl 4-(3-hydroxypropoxy)benzoate 4 3-Hydroxypropoxy Polar hydroxyl group enables hydrogen bonding

Physical and Chemical Properties

Property This compound I-6473 Ethyl 4-(3-hydroxypropoxy)benzoate
Molecular Weight 334.15 g/mol ~380 g/mol (estimated) 224.25 g/mol
Lipophilicity (LogP) High (iodine + isopropoxy) Moderate (aromatic + isoxazole) Low (hydroxyl enhances hydrophilicity)
Reactivity Iodo enables cross-coupling Isoxazole may engage in H-bonding Hydroxyl prone to ester hydrolysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.